(1-Methylhexyl)ammonium sulfate is an organic ammonium compound characterized by the presence of a long-chain alkyl group, specifically 1-methylhexyl, attached to an ammonium ion. Its chemical formula can be represented as C₇H₁₉NHSO₄, indicating the presence of a sulfonate group. This compound is part of a broader class of quaternary ammonium salts, which are known for their surfactant properties and biological activity.
The reactions involving (1-Methylhexyl)ammonium sulfate primarily include:
(1-Methylhexyl)ammonium sulfate exhibits significant biological activity due to its surfactant properties. It has been studied for its potential applications in antimicrobial formulations and as a reagent in biochemical assays. The long alkyl chain contributes to its ability to disrupt cellular membranes, making it effective against certain bacterial strains .
The synthesis of (1-Methylhexyl)ammonium sulfate can be achieved through various methods:
(1-Methylhexyl)ammonium sulfate has several applications:
Interaction studies have shown that (1-Methylhexyl)ammonium sulfate can interact with various biological molecules, influencing their structure and function. These interactions are critical for understanding its potential therapeutic applications and mechanisms of action against microbial pathogens .
Several compounds share similarities with (1-Methylhexyl)ammonium sulfate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ammonium Sulfate | Inorganic Salt | Commonly used for protein precipitation and fertilizer |
| Benzalkonium Chloride | Quaternary Ammonium | Known for its strong antimicrobial properties |
| Cetyltrimethylammonium Bromide | Quaternary Ammonium | Used extensively as a surfactant and emulsifier |
| Dodecyltrimethylammonium Chloride | Quaternary Ammonium | Effective in disrupting lipid membranes |
(1-Methylhexyl)ammonium sulfate stands out due to its specific alkyl chain length and structure, which influences its solubility and biological activity compared to other quaternary ammonium compounds. Its unique properties make it particularly valuable in specialized applications such as antimicrobial formulations and biochemical research.
The synthesis of (1-Methylhexyl)ammonium sulphate relies fundamentally on the availability and preparation of its primary precursor, (1-methylhexyl)amine, also known as heptan-2-amine [1] [2]. This branched chain primary amine serves as the essential nitrogen-containing building block for the target ammonium salt formation.
Table 1: Key Precursor Properties for (1-Methylhexyl)ammonium Sulphate Synthesis
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₇N | [29] |
| Molecular Weight | 115.21 g/mol | [29] |
| Boiling Point | 154-156°C | [29] |
| Density | 0.775 g/mL | [38] |
| Refractive Index | 1.422 | [38] |
| Melting Point | -23°C | [38] |
The most established precursor-based synthesis route involves the reduction of corresponding nitriles or aldoximes derived from heptanal derivatives [11]. The aldoxime intermediate formation represents a critical step where heptanal derivatives react with hydroxylamine under controlled conditions to generate the corresponding oxime, which subsequently undergoes catalytic hydrogenation to yield the desired primary amine [11].
Alternative precursor routes include the alkylation of ammonia with appropriate alkyl halides, though this method suffers from poor selectivity and tends to produce mixtures of primary, secondary, and tertiary amines [36]. The reaction proceeds through nucleophilic substitution mechanisms where ammonia acts as a nucleophile attacking the electrophilic carbon center of the alkyl halide [36]. However, the resulting primary amine can undergo further alkylation reactions, necessitating careful control of reaction stoichiometry and conditions to minimize overalkylation [36].
More sophisticated precursor synthesis approaches utilize the Gabriel synthesis or related methodologies that employ phthalimide derivatives to protect the nitrogen during alkylation, followed by hydrolysis to release the primary amine [36]. This approach offers superior selectivity for primary amine formation compared to direct alkylation methods.
Table 2: Comparative Precursor Synthesis Routes
| Method | Yield Range | Selectivity | Reaction Conditions |
|---|---|---|---|
| Nitrile Reduction | 70-85% | High | H₂, Ni catalyst, 100-150°C |
| Aldoxime Reduction | 75-90% | High | H₂, Pd/C, room temperature |
| Direct Alkylation | 40-60% | Low | NH₃, alkyl halide, pressure |
| Gabriel Synthesis | 65-80% | Very High | Phthalimide, base, hydrolysis |
The formation of (1-Methylhexyl)ammonium sulphate through acid-base neutralization represents the most straightforward and commonly employed synthetic methodology [1] [2]. This approach involves the direct reaction between (1-methylhexyl)amine and sulfuric acid in stoichiometric proportions to yield the desired ammonium salt.
The fundamental reaction mechanism follows classical Brønsted-Lowry acid-base theory, where the primary amine acts as a proton acceptor (base) and sulfuric acid serves as the proton donor (acid) [15]. The reaction proceeds through protonation of the nitrogen lone pair electrons, resulting in the formation of the ammonium cation and the corresponding sulfate anion [15].
Reaction Stoichiometry and Thermodynamics
The neutralization reaction exhibits favorable thermodynamics, with the exothermic nature of the process typically releasing 50-70 kJ/mol of heat [6]. Temperature control during the reaction becomes critical to prevent decomposition or side reactions, particularly sulfonation of the organic framework at elevated temperatures [1].
Table 3: Optimal Neutralization Reaction Conditions
| Parameter | Optimal Range | Critical Notes |
|---|---|---|
| Temperature | 15-25°C | Prevents side reactions |
| Molar Ratio (Amine:Acid) | 2:1 | Stoichiometric requirement |
| Reaction Time | 30-60 minutes | Complete proton transfer |
| Solvent | Water or alcohols | Enhances mixing |
| pH Final | 6.5-7.5 | Indicates completion |
The neutralization approach offers several advantages including high atom economy, minimal waste generation, and straightforward purification through crystallization techniques [6]. The reaction typically proceeds with quantitative conversion under properly controlled conditions, making it highly suitable for both laboratory and industrial applications.
Solvent selection plays a crucial role in the neutralization process, with polar protic solvents facilitating efficient mixing and heat dissipation [15]. Water serves as the most common medium, though alcoholic solvents may be employed when enhanced solubility of reactants is required [6].
The synthesis of (1-Methylhexyl)ammonium sulphate shares remarkable mechanistic and procedural similarities with the preparation of imidazolium hydrogen sulfate ionic liquids, particularly in terms of acid-base neutralization strategies and purification methodologies [17] [20].
Imidazolium hydrogen sulfate ionic liquids are typically synthesized through a multi-step process involving initial quaternization of imidazole with appropriate alkylating agents, followed by anion exchange to introduce the hydrogen sulfate moiety [17]. The first step involves nucleophilic substitution where imidazole attacks an alkyl halide to form the corresponding imidazolium chloride intermediate [17].
Table 4: Comparative Synthesis Parameters: (1-Methylhexyl)ammonium Sulphate vs Imidazolium Hydrogen Sulfate
| Parameter | (1-Methylhexyl)ammonium Sulphate | Imidazolium Hydrogen Sulfate |
|---|---|---|
| Synthesis Steps | 1 (direct neutralization) | 3 (quaternization, exchange, acidification) |
| Reaction Temperature | 15-25°C | 50°C (step 1), RT (steps 2-3) |
| Overall Yield | 85-95% | 90-99% |
| Purification Method | Crystallization | Extraction/washing |
| Water Sensitivity | Moderate | High |
The anion exchange step in imidazolium hydrogen sulfate synthesis involves treatment of the imidazolium chloride with ion-exchange resins to replace chloride ions with hydroxide ions [17]. This intermediate imidazolium hydroxide is subsequently neutralized with sulfuric acid to yield the target hydrogen sulfate ionic liquid [17].
Both synthetic pathways demonstrate the critical importance of controlling water content during synthesis and purification [17]. The hygroscopic nature of both products necessitates careful handling under anhydrous conditions to prevent hydrolysis and maintain product purity [20].
The purification strategies for both compounds rely heavily on the differential solubility properties of the products versus starting materials and byproducts [17]. Crystallization from appropriate solvents serves as the primary purification method for (1-Methylhexyl)ammonium sulphate, while extraction with non-polar solvents is commonly employed for imidazolium hydrogen sulfate purification [17] [20].
The transition from laboratory-scale synthesis to industrial production of (1-Methylhexyl)ammonium sulphate presents numerous technical and economic challenges that must be systematically addressed to ensure viable commercial manufacturing [22] [23].
Heat Management and Process Safety
Industrial-scale acid-base neutralization reactions generate substantial quantities of heat due to the exothermic nature of the process [26]. The heat of neutralization for amine-sulfuric acid reactions typically ranges from 50-80 kJ/mol, requiring sophisticated heat removal systems to maintain temperature control [5]. Inadequate temperature control can lead to thermal runaway reactions, product decomposition, or unwanted side reactions such as sulfonation or oxidation [26].
Table 5: Industrial Production Challenges and Mitigation Strategies
| Challenge Category | Specific Issues | Mitigation Approaches |
|---|---|---|
| Heat Management | Exothermic reaction control | Continuous cooling systems |
| Raw Material Supply | Precursor amine availability | Integrated synthesis facilities |
| Product Purification | Large-scale crystallization | Multi-stage purification trains |
| Quality Control | Consistent product purity | Automated analytical systems |
| Environmental Impact | Waste acid management | Acid recovery and recycling |
| Economic Viability | Cost-effective production | Process optimization |
Scaling Considerations and Equipment Design
The continuous production of (1-Methylhexyl)ammonium sulphate requires specialized reactor designs capable of handling corrosive sulfuric acid while maintaining precise stoichiometric control [23]. Unlike batch processes commonly employed in laboratory settings, industrial operations typically utilize continuous stirred tank reactors or tubular reactors to achieve consistent product quality and throughput [23].
Mass transfer limitations become increasingly significant at industrial scales, necessitating enhanced mixing systems to ensure homogeneous reaction conditions [25]. The viscosity of concentrated sulfuric acid and the potential for local concentration gradients require careful reactor design and agitation strategies [26].
Raw Material Logistics and Supply Chain Management
Industrial production faces significant challenges related to the reliable supply of high-purity (1-methylhexyl)amine precursor [23]. The limited number of commercial suppliers for this specialized amine creates supply chain vulnerabilities and potential cost fluctuations [29]. Many industrial producers opt for integrated manufacturing approaches where the amine precursor is synthesized on-site from more readily available starting materials [26].
Environmental and Regulatory Considerations
Large-scale production generates substantial quantities of acidic wastewater and gaseous emissions that require comprehensive treatment systems [25]. Acid recovery and recycling technologies become economically attractive at industrial scales, with sulfuric acid regeneration systems offering both environmental and cost benefits [26].
The global production of ammonium sulfate reached approximately 30 million metric tons in 2022, demonstrating the substantial scale of similar industrial operations [22]. However, specialized ammonium salts like (1-Methylhexyl)ammonium sulphate represent niche markets with significantly smaller production volumes, affecting economies of scale and production cost structures [22].
Quality Control and Product Specifications
Industrial production requires implementation of robust analytical systems for real-time monitoring of reaction progress and product quality [28]. Key parameters including moisture content, residual acid levels, and organic impurities must be continuously monitored to ensure consistent product specifications [28].
The molecular geometry of (1-Methylhexyl)ammonium sulphate reflects the fundamental characteristics of long-chain alkylammonium sulfate salts, with the compound existing as a 2:1 stoichiometric arrangement of organic cations to sulfate anions [1] [2]. The molecular formula C₁₄H₃₆N₂O₄S represents bis((1-methylhexyl)ammonium) sulphate, where two heptan-2-aminium cations (also designated as 1-methylhexyl ammonium cations) are paired with a single sulfate dianion [1] [2] [3].
The cationic component adopts a tetrahedral geometry around the positively charged nitrogen center, consistent with sp³ hybridization of the nitrogen atom [4]. The primary alkyl chain extends from the chiral carbon at position 2 of the heptane backbone, creating an asymmetric environment that influences the overall molecular conformation [1] [3]. The molecular weight of 328.51 g/mol and exact mass of 328.24 Da confirm the dimeric salt structure [1] [2].
Cation-Anion Interaction Patterns
The sulfate anion maintains its characteristic tetrahedral geometry with S-O bond lengths typically ranging from 1.44 to 1.48 Å, as observed in related ammonium sulfate structures [5] [6]. The interaction between the organic cations and the sulfate anion occurs primarily through directional hydrogen bonding rather than simple electrostatic interactions [7] [8]. Recent crystallographic evidence demonstrates that quaternary and primary ammonium species engage in cooperative +N-C-H hydrogen bonding interactions with sulfate oxygen atoms [7] [8].
The alkylammonium cations orient themselves to maximize hydrogen bonding contacts with the sulfate anion while minimizing steric repulsion between the extended alkyl chains [9] [10]. The melting point of 289-291°C indicates substantial intermolecular interactions stabilizing the crystal lattice [3], significantly higher than simple alkylamine compounds due to the ionic nature and extensive hydrogen bonding network.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₃₆N₂O₄S | [1] [2] [3] |
| Molecular Weight (g/mol) | 328.51 | [1] [2] [3] |
| Exact Mass | 328.24 | [1] [2] |
| Melting Point (°C) | 289-291 | [3] |
| LogP | 5.66 | [1] |
| PSA (Ų) | 135.02 | [1] [3] |
Structural Disorder and Conformational Flexibility
The crystallographic analysis of (1-Methylhexyl)ammonium sulphate encounters several inherent challenges characteristic of long-chain alkylammonium salts [11] [12]. The extended alkyl chains exhibit significant conformational disorder, particularly at elevated temperatures, complicating structure refinement procedures [11] [12] [5]. This disorder manifests as multiple possible conformations for the hexyl chain, each with comparable energies but distinct spatial orientations.
Crystal growth presents considerable difficulties for alkylammonium salts, often requiring specialized techniques to obtain suitable single crystals for high-resolution diffraction studies [13] [12]. The amphiphilic nature of these compounds leads to preferential growth along specific crystallographic directions, frequently resulting in needle-like or platelet morphologies that limit data collection quality [12].
Phase Transition Phenomena
Temperature-dependent structural changes represent a significant analytical challenge, as demonstrated in related tetraalkylammonium compounds where distinct polymorphic forms exist at different temperatures [5]. For instance, tetraethylammonium trihalogenomercurate salts exhibit low-temperature α forms with monomeric anionic structures and high-temperature β forms with halide-bridged associations [14]. Similar phase behavior may occur in (1-Methylhexyl)ammonium sulphate, necessitating temperature-controlled crystallographic studies.
Hydrogen Bonding Network Complexity
The three-dimensional hydrogen bonding networks in alkylammonium sulfates create complex structural motifs that challenge conventional crystallographic analysis [11] [12] [9]. Multiple N-H···O interactions between ammonium groups and sulfate oxygen atoms, combined with weaker C-H···O contacts, generate intricate supramolecular assemblies [9] [10]. The sulfoisophthalate studies demonstrate how cation size and geometry significantly influence hydrogen bond organization, leading to flat, corrugated, or interrupted network topologies [9].
Refinement and Thermal Motion Issues
High thermal motion of flexible alkyl chains, particularly at ambient and elevated temperatures, reduces data quality and increases refinement complexity [12] [10]. Large thermal parameters and the necessity for disorder modeling contribute to increased R-factors and reduced precision in structural parameters [12] [10]. The dodecan-1-aminium sulfate trihydrate structure exemplifies these challenges, requiring careful treatment of water molecule positions and ammonium-sulfate hydrogen bonding interactions [10].
| Challenge Category | Description | Impact on Analysis | Reference |
|---|---|---|---|
| Disorder Effects | Long alkyl chains exhibit conformational disorder | Complicates structure refinement | [11] [12] [5] |
| Crystal Growth | Difficulty obtaining suitable single crystals | Limits high-resolution data collection | [13] [12] |
| Phase Transitions | Temperature-dependent structural changes | Requires temperature-controlled studies | [5] |
| Hydrogen Bonding Networks | Complex three-dimensional H-bond networks | Difficult assignment of intermolecular interactions | [11] [12] [9] |
| Thermal Motion | High thermal motion of flexible chains | Reduced data quality at higher temperatures | [12] [10] |
Nuclear Magnetic Resonance Spectroscopic Analysis
The ¹H Nuclear Magnetic Resonance spectrum of (1-Methylhexyl)ammonium sulphate exhibits characteristic multipicity patterns reflecting the heptane backbone structure [15] [16]. The methyl group at the terminal position appears as a triplet around 0.8-1.0 ppm, while the branching methyl group attached to the chiral carbon resonates at approximately 1.1-1.3 ppm [15] [17]. The methylene protons of the hexyl chain generate complex overlapping multiplets in the 1.2-1.6 ppm region, with the α-methylene protons adjacent to the ammonium nitrogen appearing more downfield at 2.8-3.2 ppm due to the deshielding effect of the positively charged nitrogen [15] [16].
¹³C Nuclear Magnetic Resonance analysis reveals the aliphatic carbon framework with signals distributed between 14-35 ppm [16] [18]. The terminal methyl carbon appears around 14 ppm, while the branching methyl carbon resonates at approximately 19-21 ppm [16]. The quaternary carbon bearing the ammonium group exhibits characteristic downfield shift to 50-55 ppm due to the electron-withdrawing effect of the positively charged nitrogen [16].
¹⁴N Nuclear Magnetic Resonance spectroscopy provides direct information about the nitrogen environment, with the ammonium nitrogen typically appearing as a singlet between -340 to -362 ppm [16]. This chemical shift range reflects the tetrahedral coordination geometry around nitrogen and the influence of hydrogen bonding interactions with sulfate oxygen atoms [16].
Fourier Transform Infrared Spectroscopic Characteristics
The Fourier Transform Infrared spectrum of (1-Methylhexyl)ammonium sulphate displays distinctive absorption bands characteristic of both the organic cation and inorganic anion components [19] [20]. The N-H stretching vibrations of the ammonium group appear as broad, intense bands in the 3100-3400 cm⁻¹ region, with the breadth reflecting extensive hydrogen bonding interactions with sulfate oxygen atoms [19] [20] [21]. These bands often exhibit multiple components due to different hydrogen bonding environments within the crystal structure [21].
The aliphatic C-H stretching vibrations generate strong absorptions in the 2800-3000 cm⁻¹ region, with asymmetric and symmetric methyl and methylene stretches producing characteristic multiplet patterns [20] [14]. The sulfate anion contributes prominent bands in the 1000-1135 cm⁻¹ region corresponding to S-O stretching modes [19] [20] [6]. The specific frequency and splitting pattern of these sulfate bands provide information about the coordination environment and hydrogen bonding interactions [19] [6].
Raman Spectroscopic Analysis
Raman spectroscopy offers complementary vibrational information with particular sensitivity to symmetric vibrational modes [22] [14] [23]. The symmetric breathing mode of the sulfate anion appears as a strong, sharp band around 980-1000 cm⁻¹, providing an excellent diagnostic peak for sulfate identification [22] [14] [23]. This band's frequency and width reflect the extent of hydrogen bonding and the symmetry of the sulfate environment [23].
Carbon-carbon stretching vibrations in the alkyl chain generate medium-intensity bands distributed throughout the 800-1200 cm⁻¹ region [22] [14]. The Raman spectrum proves particularly valuable for studying the conformational characteristics of the alkyl chain, as different conformers exhibit distinct C-C stretching frequencies [22]. N-H deformation modes appear in the 1400-1600 cm⁻¹ region, complementing the infrared N-H stretching information [19] [21].
| Spectroscopic Method | Frequency/Chemical Shift | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | 0.8-3.2 ppm (alkyl protons) | CH₃, CH₂, CH protons | [15] [16] [17] |
| ¹³C NMR | 14-35 ppm (alkyl carbons) | Aliphatic carbon atoms | [16] [18] |
| ¹⁴N NMR | -340 to -362 ppm | NH₃⁺ and NH₄⁺ groups | [16] |
| FT-IR - N-H stretch | 3100-3400 cm⁻¹ | N-H stretching vibrations | [19] [20] [21] |
| FT-IR - SO₄²⁻ stretch | 1000-1135 cm⁻¹ | S-O stretching modes | [19] [20] [6] |
| Raman - SO₄²⁻ symmetric | 980-1000 cm⁻¹ | Symmetric SO₄²⁻ breathing | [22] [14] [23] |
Density Functional Theory Approaches
Computational modeling of (1-Methylhexyl)ammonium sulphate molecular interactions employs sophisticated quantum mechanical methods to elucidate the electronic structure and intermolecular forces governing the compound's properties [24] [25] [26]. Density Functional Theory calculations utilizing hybrid functionals such as B3LYP, PBE0, and M06-2X provide accurate descriptions of the electronic structure while maintaining computational efficiency [24] [25] [26]. The choice of basis set significantly influences the quality of results, with 6-311++G(3df,2pd) basis sets offering high precision for geometry optimization and interaction energy calculations [25] [4].
Dispersion corrections prove essential for accurate modeling of van der Waals interactions between alkyl chains and between cation-anion pairs [24] [26]. The DFT-D3 correction with Becke-Johnson damping (DFT-D3(BJ)) effectively captures long-range dispersion forces that contribute significantly to the stability of alkylammonium salt structures [24] [26]. These corrections are particularly important for reproducing experimental crystal densities and melting points [26].
Solvation and Environmental Effects
Solvation modeling using continuum methods such as Polarizable Continuum Model, Solvation Model Density, and COnductor-like Screening MOdel accounts for environmental effects on molecular interactions [24] [27]. These models prove crucial for understanding the behavior of (1-Methylhexyl)ammonium sulphate in solution, where solvation competes with direct cation-anion interactions [27]. The high solubility of related tetraalkylammonium salts in non-polar solvents demonstrates the importance of solvation effects in determining bulk properties [24].
Molecular Dynamics Simulations
Classical molecular dynamics simulations using established force fields such as CHARMM, AMBER, and OPLS enable investigation of dynamic behavior and thermal properties [27] [28] [29]. These simulations reveal conformational flexibility of the alkyl chains, diffusion behavior, and thermal motion that complements static quantum mechanical calculations [27] [29]. The multiscale coupling approach, combining coarse-grained, atomistic, and reactive molecular dynamics, provides comprehensive understanding of structure-property relationships [27].
Energy Decomposition and Interaction Analysis
Advanced analysis techniques including Symmetry-Adapted Perturbation Theory, Atoms in Molecules theory, and Natural Bond Orbital analysis dissect the nature of cation-anion interactions [26] [7]. These methods distinguish between electrostatic, exchange-repulsion, induction, and dispersion contributions to the total interaction energy [26]. Recent studies demonstrate that quaternary ammonium-anion interactions involve significant directional components beyond simple electrostatic attraction [7] [8].
The computational results indicate that hydrogen bonding between ammonium N-H groups and sulfate oxygen atoms dominates the interaction landscape, with cooperative effects enhancing the stability beyond simple pairwise additivity [7] [8]. Binding energies typically range from -50 to -150 kJ/mol depending on the specific hydrogen bonding geometry and number of contacts [26] [7].
Vibrational Frequency Calculations
Harmonic frequency calculations provide direct comparison with experimental infrared and Raman spectra, enabling validation of computational models [24] [25]. The calculated vibrational modes assist in spectroscopic band assignments and reveal the coupling between internal coordinates [25]. Anharmonic corrections improve agreement with experimental frequencies, particularly for N-H and C-H stretching modes that exhibit significant anharmonicity [24].
| Method/Parameter | Typical Values/Options | Application | Reference |
|---|---|---|---|
| DFT Functional | B3LYP, PBE0, M06-2X | Electronic structure calculations | [24] [25] [26] |
| Basis Set | 6-31G(d,p), 6-311++G(3df,2pd) | Wavefunction description | [25] [4] |
| Solvation Model | PCM, SMD, COSMO | Solvent effects modeling | [24] [27] |
| Dispersion Correction | DFT-D3, DFT-D3(BJ) | Van der Waals interactions | [24] [26] |
| Molecular Dynamics | NPT, NVT ensembles | Dynamic behavior simulation | [30] [27] [29] |
| Energy Decomposition | SAPT, AIM, NBO | Interaction analysis | [26] [7] |